tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Overview
Description
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol This compound is notable for its unique bicyclic structure, which includes a tert-butyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate . The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate ester substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its bicyclic structure, which incorporates a nitrogen atom within the ring system. This structural feature is crucial for its interaction with biological targets.
Nicotinic Acetylcholine Receptors (nAChRs)
The primary mechanism through which this compound exerts its biological effects is through the activation of α7 nAChRs. These receptors are widely distributed in the central nervous system (CNS) and play a critical role in various neurological processes, including cognition, memory, and neuroprotection.
- Agonist Activity : The compound acts as an agonist at α7 nAChRs, leading to increased calcium ion influx into cells, which is crucial for neurotransmitter release and neuronal excitability .
- Therapeutic Implications : Activation of α7 nAChRs has been associated with potential therapeutic effects in conditions such as Alzheimer's disease, schizophrenia, and other cognitive disorders .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and related compounds.
Case Studies
- Cognitive Enhancement : In preclinical models, administration of this compound demonstrated improvements in memory tasks, suggesting its potential as a cognitive enhancer in age-related cognitive decline.
- Neuroprotection : Studies indicated that compounds activating α7 nAChRs could provide neuroprotective effects against excitotoxicity and oxidative stress, common pathways involved in neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGPMRVNCQJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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